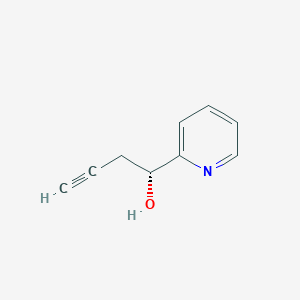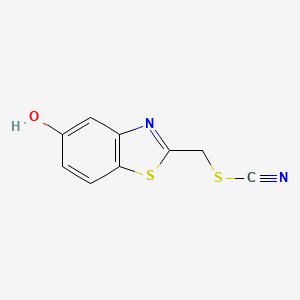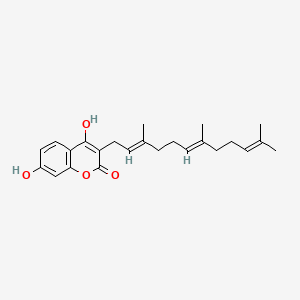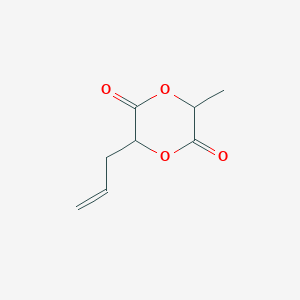
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) is a chemical compound with a unique structure that includes a pyridine ring, a methanol group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Reaction with Propargyl Bromide: Pyridine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyl group.
Reduction: The resulting compound is then reduced using a reducing agent like sodium borohydride to form 2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the propynyl group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The propynyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinemethanol,alpha-2-propynyl-,(alphaS)-(9CI): The enantiomer of the compound with similar properties but different stereochemistry.
2-Pyridinemethanol: Lacks the propynyl group, resulting in different chemical and biological properties.
2-Pyridinecarboxaldehyde: An oxidized form of the compound with distinct reactivity.
Uniqueness
2-Pyridinemethanol,alpha-2-propynyl-,(alphaR)-(9CI) is unique due to its specific stereochemistry and the presence of the propynyl group
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(1R)-1-pyridin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2/t9-/m1/s1 |
Clave InChI |
NVDVCNWQHHSEGQ-SECBINFHSA-N |
SMILES isomérico |
C#CC[C@H](C1=CC=CC=N1)O |
SMILES canónico |
C#CCC(C1=CC=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)

![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)






